molecular formula C20H14ClN3O B2774033 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 70372-02-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No. B2774033
CAS RN: 70372-02-0
M. Wt: 347.8
InChI Key: GKOLGZUQWDJPHP-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a compound that contains a benzothiazole moiety . Benzothiazole is a versatile heterocyclic nucleus and is present in various bioactive compounds . It is also an essential part of many antineoplastics derivatives and is used for the treatment of chronic lymphocytic leukemia .


Synthesis Analysis

The compound was synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

The compound was characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Physical And Chemical Properties Analysis

The compound has been characterized by 1H NMR, IR, elemental and X-ray analysis . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Scientific Research Applications

Tumor Inhibitory Activity

The compound has been used in the synthesis of a novel Pd (II) complex, which exhibited excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line . The Pd (II) complex also showed significant tumor inhibitory effects in vivo, suggesting its potential application as a potent anticancer drug .

Antibacterial Agent

Some derivatives of the compound have shown promising antibacterial activity. For instance, N’- (1,3-benzothiazol-2-yl)-arylamide derivatives exhibited significant activity against Staphylococcus aureus .

Secondary Antibody in Flow Cytometry

“F0125-1754” is used as a secondary antibody in flow cytometry. It’s designed for use as a secondary developing reagent in immunofluorescent assays, where the primary antibody does not have a fluorescent reporter, is of sheep origin, and is of IgG class .

Synthesis of 1,2,3-Triazoles

The compound has been used in the synthesis of 1,2,3-triazoles, a class of nitrogen-containing heterocyclic compounds. These compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .

Antifungal Activity

1,2,3-triazoles, which can be synthesized using the compound, have shown antifungal activity .

Antiprotozoal Activity

1,2,3-triazoles, synthesized using the compound, have also demonstrated antiprotozoal activity .

Antimicrobial Activity

1,2,3-triazoles, synthesized using the compound, have been associated with antimicrobial activity .

Anticancer Activity

1,2,3-triazoles, synthesized using the compound, have been used in the development of anticancer drugs .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOLGZUQWDJPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

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